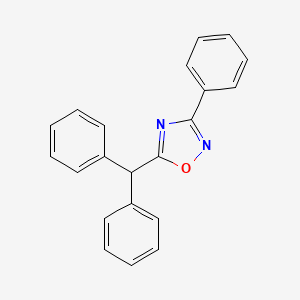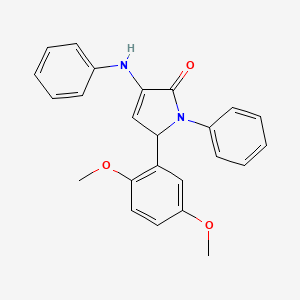
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole, also known as DPMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a stable free radical that can be used as a spin trap in various biochemical and physiological experiments.
Mecanismo De Acción
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole acts as a spin trap by reacting with free radicals to form a stable adduct. The adduct can be detected by electron paramagnetic resonance (EPR) spectroscopy, which allows for the identification of the free radical species. The reaction between 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole and free radicals is highly selective, which allows for the identification of specific free radical species in biological systems.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has been shown to have antioxidant properties in vitro. It can scavenge ROS and RNS, which can prevent oxidative damage to cells and tissues. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has also been shown to have anti-inflammatory properties in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable free radical that can be easily synthesized and purified. It is highly selective for specific free radical species, which allows for the identification of these species in biological systems. However, 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole also has some limitations. It can react with other compounds in biological systems, which can lead to the formation of non-specific adducts. It can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole in scientific research. One direction is the development of new spin traps that are more selective and less toxic than 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole. Another direction is the use of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole in vivo to study the role of free radicals in various disease states. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can also be used in combination with other techniques, such as mass spectrometry, to identify specific free radical species in biological systems. Finally, 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be used to study the kinetics of free radical reactions in more detail, which can lead to a better understanding of the role of free radicals in biological systems.
Métodos De Síntesis
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of diphenylmethyl chloride with sodium azide and phenylacetic acid. The reaction proceeds through an intermediate compound, which is then oxidized to produce 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole. The yield of 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can be improved by using a solvent system that contains both water and an organic solvent.
Aplicaciones Científicas De Investigación
5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole is widely used as a spin trap in various biochemical and physiological experiments. It can be used to study the mechanism of action of free radicals in biological systems. 5-(diphenylmethyl)-3-phenyl-1,2,4-oxadiazole can trap free radicals generated by reactive oxygen species (ROS) and reactive nitrogen species (RNS), allowing for their detection and identification. It can also be used to study the kinetics of free radical reactions and to determine the rate constants of these reactions.
Propiedades
IUPAC Name |
5-benzhydryl-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-22-20(23-24-21)18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYKMYVSVOEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylmethyl)-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)